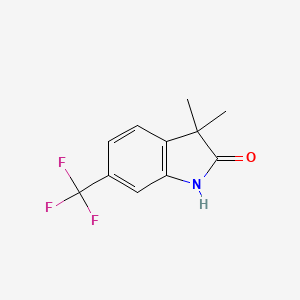

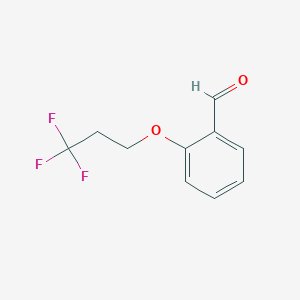

3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

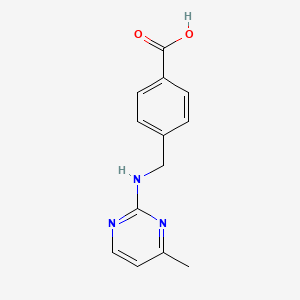

3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one is a chemical compound with the CAS Number: 1393491-69-4 . It has a molecular weight of 229.2 .

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3NO/c1-10(2)7-4-3-6(11(12,13)14)5-8(7)15-9(10)16/h3-5H,1-2H3,(H,15,16) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

General Synthesis : 3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one, as a variant of indolin-2-ones, has been used in the synthesis of di- and mono-acetylated indoles, highlighting its versatility in chemical modifications (Jha, Chou, & Blunt, 2011).

Facile and Eco-Friendly Synthesis : Research indicates efficient synthesis methods for pharmaceutically interesting functionalized derivatives of indolin-2-ones, emphasizing the ease of modification and environmental friendliness (Brahmachari & Banerjee, 2014).

One-Pot Acylation Techniques : The compound's utility extends to one-pot multiple acylation processes, facilitating the creation of diverse indole synthons, a key aspect of pharmaceutical synthesis (Jha & Blunt, 2009).

Biomedical Applications

Anticancer and Antimicrobial Activities : Indolin-2-one derivatives, including the trifluoromethylated variants, have shown potential in anticancer and antimicrobial applications. This underlines the compound's relevance in developing new therapeutic agents (Bikshapathi et al., 2017).

Angiogenesis Inhibition : Studies on indolin-2-ones, including those with trifluoromethyl groups, have shown significant anti-angiogenic activity, crucial in cancer treatment strategies (Sudta et al., 2013).

Advanced Material Science

Photochromism Studies : The compound's derivatives have been studied for their photochromic properties, indicating potential applications in material sciences, particularly in photo-responsive materials (Namba & Suzuki, 1975).

Colorimetric Detection : Novel spirooxazine derivatives of indolin-2-ones have been synthesized for sensitive colorimetric detection, such as in the identification of specific ions, showcasing its application in chemical sensing technologies (Pattaweepaiboon et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3,3-dimethyl-6-(trifluoromethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-10(2)7-4-3-6(11(12,13)14)5-8(7)15-9(10)16/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMLWDMCCWTVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethylphenyl)-6-({[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2908284.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908288.png)

![(4Ar,8aS)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/structure/B2908289.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2908292.png)

![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2908293.png)

![[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2908302.png)